A mycotoxin with antibiotic and carcinogenic activity produced by various strains of PENICILLIUM and ASPERGILLUS. It has been found in tobacco, sausages, and corn.
Penicillic acid
CAS No.: 90-65-3
Cat. No.: VC21339640
Molecular Formula: C8H10O4
Molecular Weight: 170.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 90-65-3 |
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Molecular Formula | C8H10O4 |
Molecular Weight | 170.16 g/mol |
IUPAC Name | 3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid |
Standard InChI | InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10) |
Standard InChI Key | VOUGEZYPVGAPBB-UHFFFAOYSA-N |
Isomeric SMILES | CC(=C)C(=O)/C(=C\C(=O)O)/OC |
SMILES | CC(=C)C(=O)C(=CC(=O)O)OC |
Canonical SMILES | CC(=C)C(=O)C(=CC(=O)O)OC |
Colorform | NEEDLES FROM PETROLEUM ETHER |
Melting Point | 83-84 °C MELTING POINT 58-64 °C /MONOHYDRATE/ |
Chemical Properties and Structure
Penicillic acid is a polyketide mycotoxin with the molecular formula C8H10O4 and a molecular weight of 170.16 g/mol . The compound is identified by the CAS registry number 90-65-3 . Chemically, it is designated as 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid . This structure places it in the classification of medium-chain keto acids and derivatives .
The physical appearance of penicillic acid is characterized as a white to light yellow powder in its pure form . The compound exhibits good solubility in several solvents including water, ethanol, and dichloromethane . This solubility profile facilitates its extraction and purification from fungal cultures and contaminated materials.
Structural Identification
Penicillic acid possesses several functional groups that contribute to its biological activity. Its chemical structure can be represented by the following identifiers:
The compound's reactivity is partially attributed to its α,β-unsaturated carbonyl system, which can readily participate in Michael-type additions with biological nucleophiles.
Physical Properties Table
Historical Background and Discovery
The discovery of penicillic acid dates back to the early 20th century. It was first isolated by Alsberg and Black from Penicillium puberulum Bainier . Subsequent studies by Birkinshaw, Oxford, and Raistrick further characterized the compound from Penicillium cyclopium Westling . These pioneering investigations established the structural identity of penicillic acid as represented by structure (IV) in their original publications .
The significance of penicillic acid increased when researchers discovered its potent antibacterial properties. Oxford determined that penicillic acid demonstrates greater efficacy against Gram-negative organisms compared to penicillin . This finding positioned penicillic acid as a compound of interest in the development of antimicrobial agents, particularly during the early antibiotic era.
The compound was successfully synthesized, as reported by Raphael in a 1947 publication in Nature, marking an important milestone in understanding its chemistry and enabling more detailed investigations of its biological activities . This synthesis allowed for confirmation of the proposed structure and facilitated studies independent of fungal cultivation.
Biological Synthesis and Natural Sources
Fungal Producers
Penicillic acid is primarily produced by various species of filamentous fungi belonging to the Penicillium and Aspergillus genera . The most well-documented producers include:
The compound is biosynthesized as a secondary metabolite during the fungi's growth cycle, particularly under specific environmental conditions that favor mycotoxin production.
Environmental Occurrence
Penicillic acid is a naturally occurring contaminant found on various agricultural products. It has been detected on:
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Other agricultural commodities susceptible to fungal growth
This widespread occurrence makes penicillic acid a potential food safety concern, particularly in regions with conditions favorable for fungal growth and mycotoxin production.
Biochemical Mechanisms and Activity
Enzymatic Inhibition
Penicillic acid exhibits inhibitory effects on several important enzymes, which partially explains its toxic effects on biological systems:
These inhibitory actions can disrupt normal cellular metabolism, particularly affecting pathways involving carbohydrate metabolism and redox homeostasis.
DNA Damage
One of the most significant biochemical effects of penicillic acid is its ability to damage DNA. Research has shown that it:
This genotoxic activity contributes to the compound's carcinogenic potential and cellular toxicity. The exact molecular mechanisms by which penicillic acid damages DNA may involve direct interaction with nucleic acids or generation of reactive oxygen species that subsequently damage DNA.
Antimicrobial Activity
Penicillic acid was observed to function as an antibiotic agent, with particular efficacy against Gram-negative bacteria. Oxford determined that it exhibits significantly higher activity against these organisms compared to penicillin . This antibacterial property suggests potential mechanisms involving disruption of bacterial cell membrane integrity or interference with essential metabolic processes unique to prokaryotic cells.
Toxicological Profile
Acute Toxicity
Penicillic acid demonstrates significant acute toxicity via multiple routes of exposure. The toxicity data available from rodent studies indicates:
Route of Administration | Species | LD50 Value |
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Oral | Mouse | 600 mg/kg |
Intraperitoneal | Rat | 90 mg/kg |
Intraperitoneal | Mouse | 90 mg/kg |
Subcutaneous | Mouse | 100 mg/kg |
Intravenous | Mouse | 250 mg/kg |
According to hazard classifications, penicillic acid is considered toxic by inhalation, skin contact, and if swallowed . This multi-route toxicity profile necessitates appropriate handling precautions in laboratory and industrial settings.
Carcinogenicity and Mutagenicity
The carcinogenic potential of penicillic acid has been investigated, though conclusive evidence remains limited:
These findings suggest that while penicillic acid possesses genotoxic properties, the evidence for its carcinogenicity in humans requires further investigation.
Chronic Effects
Potential chronic effects associated with penicillic acid exposure include:
The exact mechanisms underlying these chronic effects likely involve the compound's ability to interfere with cellular processes, induce oxidative stress, and damage cellular macromolecules.
Applications and Significance
Agricultural Implications
Penicillic acid has been identified as a plant growth inhibitor produced by fungi. Research conducted at Yamagata University isolated penicillic acid from a fungal culture filtrate and confirmed its inhibitory effects on rice seedling growth . This inhibitory activity could have implications for:
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Understanding plant-fungal interactions
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Developing strategies to mitigate crop losses due to fungal contamination
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Potential applications in weed management
Research Applications
As a well-characterized mycotoxin, penicillic acid serves as an important research tool in various fields:
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Toxicological research to understand mechanisms of mycotoxin action
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Development of detection methods for food safety applications
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Investigation of structure-activity relationships among mycotoxins
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Study of detoxification strategies for contaminated agricultural products
Analytical Methods for Detection and Quantification
Several analytical approaches are used for the detection and quantification of penicillic acid, though specific methodological details were limited in the search results. Based on standard practices for mycotoxin analysis and information from the search results, the following methods are likely employed:
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): The search results indicate that HPLC is used to assess the purity of penicillic acid (≥98%)
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Thin-Layer Chromatography (TLC): Similarly used for purity assessment (≥98%)
Biological Assays
The search results mention inhibitory effects on various enzymes, suggesting that enzyme inhibition assays could serve as functional tests for penicillic acid activity . Additionally, plant growth inhibition assays have been used to detect biologically relevant concentrations of penicillic acid .
Public Health Implications
Exposure Routes
Human exposure to penicillic acid can occur through multiple routes:
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Oral exposure through consumption of contaminated foods
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Dermal exposure during handling of contaminated materials
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Inhalation exposure, particularly in agricultural or industrial settings
Regulatory Status
The regulatory status of penicillic acid includes:
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Classification as a hazardous substance according to OSHA 29 CFR 1910.1200
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Inclusion on regulatory lists such as California Occupational Safety and Health Regulations (CAL/OSHA) Hazardous Substances List
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Shipping classification as "Toxins, extracted from living sources, solid, n.o.s." under transportation regulations
These regulatory designations reflect the recognized toxicity of penicillic acid and the need for appropriate safety measures during its handling, transport, and disposal.
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